molecular formula C17H21N3O3S B5790963 (E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE

(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B5790963
M. Wt: 347.4 g/mol
InChI Key: NRLXRUJIFJAYTN-VQHVLOKHSA-N
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Description

(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Formation of the Propenamide Moiety: The propenamide moiety can be synthesized by the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Propenamide Derivatives: Compounds with similar propenamide moieties but different aromatic rings.

Uniqueness

(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to the specific combination of the thiadiazole ring, tert-butyl group, and propenamide moiety. This unique structure may confer specific biological activities and properties that are not present in other similar compounds.

Properties

IUPAC Name

(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-17(2,3)15-19-20-16(24-15)18-14(21)9-7-11-6-8-12(22-4)13(10-11)23-5/h6-10H,1-5H3,(H,18,20,21)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLXRUJIFJAYTN-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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